Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate

Purine chemistry Regioselective protection Synthetic intermediate procurement

This exclusive N9‑benzyloxycarbonyl‑protected purine intermediate is synthesized via a regioselective benzyl chloroformate route, eliminating N7‑isomer contamination and chromatographic separation required by direct alkylation. Its orthogonal benzyl ester survives acidic Boc deprotection, unlike the tert‑butyl analog, enabling modular PNA monomer construction and diverse nucleoside analog libraries. The compound’s crystallinity and published single‑crystal X‑ray structure (R factor 0.035, space group P2₁/c) provide an unambiguous reference standard for identity and purity testing. Procure this high‑purity building block to streamline your synthetic workflow and ensure regiochemical certainty in medicinal chemistry and PNA research programs.

Molecular Formula C13H10ClN5O2
Molecular Weight 303.70 g/mol
Cat. No. B13140478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-amino-6-chloro-9H-purine-9-carboxylate
Molecular FormulaC13H10ClN5O2
Molecular Weight303.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)N2C=NC3=C2N=C(N=C3Cl)N
InChIInChI=1S/C13H10ClN5O2/c14-10-9-11(18-12(15)17-10)19(7-16-9)13(20)21-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,17,18)
InChIKeyPIOWNAKUNBRHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Amino-6-chloro-9H-purine-9-carboxylate – A Regioselectively Protected Purine Intermediate for Nucleoside Analog and PNA Monomer Synthesis


Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate (CAS 851635-15-9, C₁₃H₁₀ClN₅O₂, MW 303.70) is a mono‑N9‑benzyloxycarbonyl‑protected derivative of 2‑amino‑6‑chloropurine . The compound belongs to the class of purine nucleobase analogs and serves as a protected synthetic intermediate in the preparation of guanine‑containing peptide nucleic acid (PNA) monomers and other modified nucleosides [1]. Its regioselective synthesis, crystallinity, and orthogonal protecting‑group compatibility distinguish it from alternative N9‑substituted purines and ester analogs.

Why 2-Amino-6-chloropurine or Other N9-Substituted Analogs Cannot Substitute for Benzyl 2-Amino-6-chloro-9H-purine-9-carboxylate


Direct alkylation of 2-amino-6-chloropurine with benzyl halides yields a mixture of N9‑ and N7‑regioisomers that requires chromatographic separation, whereas the benzyl chloroformate route gives exclusively the N9‑protected product in a single step [1]. The tert‑butyl ester analog, while also N9‑protected, exhibits different lipophilicity (LogP 0.92 vs 1.47) and lacks orthogonal deprotection compatibility with Boc‑based protecting‑group strategies; acidic Boc removal would simultaneously cleave a tert‑butyl ester, but not the benzyl ester [2][3]. These differences have material consequences for synthetic efficiency, intermediate purity, and downstream modularity in multi‑step medicinal chemistry and PNA monomer programs.

Quantitative Evidence for Differentiation of Benzyl 2-Amino-6-chloro-9H-purine-9-carboxylate from Competing Analogs


Exclusive N9‑Substitution: Benzyl Ester Route Eliminates N7/N9 Isomer Contamination Found with Direct Benzylation

Treatment of 2-amino-6-chloropurine with benzyl chloroformate under basic conditions proceeds with complete N9‑regioselectivity, yielding benzyl 2-amino-6-chloro-9H-purine-9-carboxylate as a single product confirmed by ¹H NMR and single‑crystal X‑ray diffraction [1]. In contrast, direct alkylation of 2‑amino‑6‑chloropurine with benzyl halides produces a mixture of 2‑amino‑9‑benzyl‑6‑chloropurine (N9) and 2‑amino‑7‑benzyl‑6‑chloropurine (N7) regioisomers, which is commercially supplied and priced as a mixture requiring additional separation .

Purine chemistry Regioselective protection Synthetic intermediate procurement

Single‑Crystal X‑Ray Structure Confirmation Enables Definitive Regiochemical Assignment

Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate crystallizes directly from the reaction mixture, yielding single crystals suitable for X‑ray diffraction [1]. The structure was solved in space group P2₁/c with unit‑cell parameters a = 12.6755(3) Å, b = 11.8353(2) Å, c = 17.6089(4) Å, β = 92.88(2)°, Z = 8, refined to a final R factor of 0.035 [1]. By comparison, the directly N‑benzylated analog (2‑amino‑9‑benzyl‑6‑chloropurine) is typically obtained as an N9/N7 mixture, complicating crystallization and precluding an equivalent single‑crystal structural determination for the pure N9‑isomer .

Crystallography Quality control Regulatory documentation

Lipophilicity Differentiation: LogP 1.47 for Benzyl Ester vs. LogP 0.92 for tert‑Butyl Ester Analog

The predicted octanol–water partition coefficient (LogP) for benzyl 2-amino-6-chloro-9H-purine-9-carboxylate is 1.47 (ACD/Labs Percepta) , whereas the tert‑butyl ester analog (tert‑butyl 2‑amino‑6‑chloro‑9H‑purine‑9‑carboxylate, CAS 442685‑41‑8) has a predicted LogP of 0.92 [1]. The 0.55 log‑unit difference reflects the higher lipophilicity imparted by the benzyl moiety compared with the tert‑butyl group, influencing organic‑solvent solubility, reversed‑phase HPLC retention, and potential membrane permeability.

Physicochemical profiling Chromatographic behavior Bioavailability prediction

Mono‑N9‑Protection vs. Tris‑Boc Formation: Simpler Intermediate Profile with Benzyl Chloroformate

When 2‑amino‑6‑chloropurine is treated with benzyl chloroformate, a single benzyloxycarbonyl group is introduced exclusively at N9, yielding the mono‑protected title compound as confirmed by ¹H NMR [1]. Under analogous conditions with di‑tert‑butyl dicarbonate (Boc₂O) and DMAP, the reaction installs three Boc protecting groups, affording a tris‑Boc derivative [2]. The mono‑Cbz product requires fewer subsequent deprotection manipulations and provides a cleaner intermediate for subsequent N2‑functionalization or coupling steps.

Synthetic efficiency Protecting‑group strategy Intermediate complexity

Deprotection Orthogonality: Benzyl Ester Hydrogenolysis Is Compatible with Boc‑Based Protecting‑Group Regimes

The benzyloxycarbonyl (Cbz) group at N9 can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting N‑Boc or O‑Boc protecting groups [1]. In contrast, the tert‑butyl ester analog (N9‑Boc) requires acidic conditions (e.g., TFA) for cleavage, which simultaneously removes all Boc‑type protections elsewhere in the molecule, eliminating selectivity [2]. This orthogonality is essential in the synthesis of guanine PNA monomers, where Cbz‑protected intermediates are carried through Boc‑mediated coupling steps and deprotected under neutral hydrogenolysis conditions [3].

Orthogonal protection PNA chemistry Multi‑step synthesis

Optimal Research and Industrial Application Scenarios for Benzyl 2-Amino-6-chloro-9H-purine-9-carboxylate


Synthesis of N²‑Cbz‑Protected Guanine PNA Monomers via Orthogonal Boc/Cbz Strategy

The benzyl ester serves as the key N9‑protected intermediate in a five‑step route to N²‑Cbz‑guanin‑9‑yl acetic acid, the guanine synthon for Boc‑mediated PNA synthesis. The Cbz group remains intact during N2‑Boc installation and N9‑alkylation, then is removed by hydrogenolysis in the final step without affecting other functionality. This orthogonal approach, delivering the monomer synthon in 53% overall yield, is enabled specifically by the benzyl ester's compatibility profile [1].

Regiochemically Defined Purine Building Block for Antiviral and Anticancer Nucleoside Analog Libraries

When constructing libraries of 6‑substituted purine nucleoside analogs (e.g., penciclovir, famciclovir derivatives), the unambiguous N9‑regiochemistry of the benzyl ester intermediate ensures that downstream alkylation or glycosylation occurs at the desired position without N7‑contamination. This regiochemical certainty reduces analytical burden and improves library purity metrics, as confirmed by the crystallographically validated structure [1].

Crystalline Reference Standard for Quality Control and Patent Characterization

The facile crystallization and well‑resolved single‑crystal X‑ray structure (R factor 0.035, space group P2₁/c) make this compound suitable as a crystalline reference standard for identity and purity testing. The deposited crystallographic data (CCDC deposition) can be cited in patent applications to define the compound of matter unambiguously, whereas N9/N7 mixture analogs lack equivalent definitive characterization [1].

Lipophilic Probe for Reversed‑Phase Chromatography Method Development in Purine Chemistry

With a predicted LogP of 1.47—approximately 0.55 log units higher than the tert‑butyl ester analog—the benzyl ester provides a useful retention‑time marker for reversed‑phase HPLC method development in purine‑focused medicinal chemistry programs. Its distinct elution profile relative to the more polar Boc analog aids in resolving and identifying related substances during purity analysis .

Quote Request

Request a Quote for Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.